molecular formula C15H17NO4S B2512882 1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate CAS No. 2379972-99-1

1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate

Cat. No.: B2512882
CAS No.: 2379972-99-1
M. Wt: 307.36
InChI Key: OXKSZSDOSZRUPF-UHFFFAOYSA-N
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Description

1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate is a complex organic compound that features a unique combination of furan, thiophene, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate typically involves multi-step organic reactions. One common approach is the condensation reaction, where a furan derivative and a thiophene derivative are coupled under specific conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process. The final step often includes the acetylation of the intermediate product to form the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfone derivatives.

    Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrofuran, dihydrothiophene, and various substituted derivatives.

Scientific Research Applications

1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is explored for its applications in materials science, such as in the development of organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    1-({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate: Similar structure but with a furan-2-yl group instead of furan-3-yl.

    1-({[4-(Furan-3-yl)thiophen-3-yl]methyl}carbamoyl)-1-methylethyl acetate: Similar structure but with a thiophene-3-yl group instead of thiophene-2-yl.

    1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl propionate: Similar structure but with a propionate ester instead of acetate.

Uniqueness

1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate is unique due to its specific combination of furan-3-yl and thiophene-2-yl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate, characterized by its unique structural features combining furan and thiophene moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound's structure includes:

  • Furan and Thiophene Rings : These heterocyclic components contribute to the compound's reactivity and biological properties.
  • Carbamoyl Group : Enhances interaction with biological targets.
  • Acetate Moiety : May influence solubility and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The proposed mechanisms include:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
  • Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, promoting apoptosis (programmed cell death) .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It may modulate inflammatory pathways by:

  • Inhibiting Pro-inflammatory Cytokines : Research suggests that it can downregulate the production of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against various pathogens, including:

  • Bacterial Strains : It has shown activity against Staphylococcus aureus and Bacillus cereus, suggesting potential applications in treating bacterial infections .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation .

Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of the compound on various cancer cell lines demonstrated an IC50 value indicating potent cytotoxicity. The results showed a significant decrease in cell viability in treated cells compared to controls, highlighting its potential as a chemotherapeutic agent .

Study 2: Anti-inflammatory Mechanism

In a model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked reduction in inflammatory markers. The study concluded that it could serve as a therapeutic agent for inflammatory diseases .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds reveals its unique advantages:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
Compound AModerateLowHigh
Compound BHighModerateModerate
1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetateHighHighModerate

Properties

IUPAC Name

[1-[[4-(furan-3-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-10(17)20-15(2,3)14(18)16-7-13-6-12(9-21-13)11-4-5-19-8-11/h4-6,8-9H,7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKSZSDOSZRUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC1=CC(=CS1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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